molecular formula C14H11Cl2NOS B12665540 Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- CAS No. 127351-03-5

Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy-

Cat. No.: B12665540
CAS No.: 127351-03-5
M. Wt: 312.2 g/mol
InChI Key: GLQJGJJWDQTNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- is a chemical compound with the molecular formula C14H11Cl2NOS. This compound is known for its unique structural properties, which include a benzenecarbothioamide core substituted with a 3,4-dichlorophenyl group and a 4-methoxy group. It is used in various scientific research applications due to its interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- typically involves the reaction of 3,4-dichloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzenecarbothioamides

Scientific Research Applications

Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioamide, N-(3,4-dichlorophenyl)-
  • 2-Amino-N-(3,4-dichlorophenyl)benzenecarbothioamide

Uniqueness

Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methoxy- is unique due to the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

127351-03-5

Molecular Formula

C14H11Cl2NOS

Molecular Weight

312.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C14H11Cl2NOS/c1-18-11-5-2-9(3-6-11)14(19)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,19)

InChI Key

GLQJGJJWDQTNEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.